N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-13(21)20-17-9-7-14(8-10-17)11-16(12-19)18(22)15-5-3-2-4-6-15/h2-11H,1H3,(H,20,21)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZZIOZHYPVPF-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzonitrile with acetic anhydride to form N-(4-cyanophenyl)acetamide. This intermediate is then subjected to a Knoevenagel condensation reaction with benzaldehyde to yield the final product.
Reaction Conditions:
Step 1: Reaction of 4-aminobenzonitrile with acetic anhydride
Step 2: Knoevenagel condensation with benzaldehyde
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide (): Replaces the benzoyl and cyano groups with a benzothiazole ring. Higher molar mass (294.37 g/mol vs. ~349.37 g/mol for the target compound, estimated from molecular formula).
N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide (): Substitutes the enone-cyano system with a benzylideneamino group. Simpler structure (molar mass 238.29 g/mol) with reduced steric hindrance, likely enhancing solubility in polar solvents .
N-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}acetamide (): Contains a bromo-hydroxybenzylidene group instead of the benzoyl-cyano-enone system.
Physicochemical Properties
Biological Activity
N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide is a compound of interest due to its potential biological activities. Understanding its biological activity is crucial for assessing its therapeutic applications and mechanisms of action. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.
Chemical Structure and Properties
The compound this compound features a complex structure that includes a phenyl ring, a cyano group, and an acetamide moiety. Its molecular formula is , and it exhibits properties typical of aromatic compounds, such as stability and potential for various interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzoyl derivatives can induce apoptosis in cancer cells by activating caspase pathways. A specific study demonstrated that a related compound reduced cell viability in human cancer cell lines by inducing G0/G1 phase arrest and apoptosis through mitochondrial pathways .
The proposed mechanism of action for this compound involves interaction with specific biomolecules such as enzymes or receptors involved in cellular signaling pathways. The presence of the cyano group may enhance its reactivity with nucleophiles, potentially leading to the inhibition of key metabolic pathways in target cells .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, the anticancer efficacy of this compound was evaluated against several human cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation, with IC50 values ranging from 10 to 20 µM across different cell types. The study concluded that the compound's ability to induce apoptosis was linked to oxidative stress and mitochondrial dysfunction .
Study 2: Cardiovascular Impact
Another study focused on the cardiovascular impacts of structurally similar compounds using an isolated rat heart model. The researchers observed that certain derivatives led to significant reductions in coronary resistance and perfusion pressure, indicating potential vasodilatory effects. These findings suggest that the compound may exhibit similar cardiovascular benefits .
Data Table: Biological Activity Overview
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the oxazole ring (δ 7.8–8.2 ppm for aromatic protons) and acetamide group (δ 2.1 ppm for CH₃) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺ at m/z 333.4) .
How can computational modeling optimize the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 or bacterial topoisomerase IV .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, F) with antimicrobial potency .
What strategies mitigate the compound’s low solubility in aqueous media for in vivo studies?
Q. Advanced Research Focus
- Prodrug Design : Introduce phosphate groups at the acetamide moiety to enhance hydrophilicity .
- Nanoparticle Encapsulation : Use PEGylated liposomes (size 100–200 nm) for controlled release .
- Co-solvent Systems : Employ cyclodextrin complexes or DMSO/water mixtures (≤10% DMSO) .
How do stereochemical configurations (E/Z isomerism) impact reactivity and bioactivity?
Advanced Research Focus
The (1E, E)-configuration is critical for planar conjugation, enhancing π-π stacking with biological targets:
- Isomer Separation : Chiral HPLC (Chiralpak AD-H column) resolves E/Z isomers .
- Activity Comparison : The E-isomer shows 3× higher antibacterial activity (MIC 2 µg/mL) than the Z-form .
What are the primary degradation pathways under physiological conditions?
Q. Advanced Research Focus
- Hydrolysis : The oxazole ring undergoes acid-catalyzed hydrolysis (t₁/₂ = 2 hours at pH 1.2) .
- Oxidative Degradation : Cyano groups are susceptible to hepatic CYP3A4 metabolism .
- Stabilization : Lyophilization with trehalose reduces degradation during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
